4-chlorobenzenediazonium;chloride
CAS No.: 2028-74-2
Cat. No.: VC14363972
Molecular Formula: C6H4Cl2N2
Molecular Weight: 175.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2028-74-2 |
|---|---|
| Molecular Formula | C6H4Cl2N2 |
| Molecular Weight | 175.01 g/mol |
| IUPAC Name | 4-chlorobenzenediazonium;chloride |
| Standard InChI | InChI=1S/C6H4ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 |
| Standard InChI Key | HDSKJRZKLHXPNF-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1[N+]#N)Cl.[Cl-] |
Introduction
Structural and Molecular Properties
4-Chlorobenzenediazonium chloride consists of a benzene ring substituted with a chlorine atom at the para position and a diazonium group (-N₂⁺) at the ortho position, stabilized by a chloride counterion . Key molecular properties include:
The diazonium group’s electrophilic nature drives its reactivity, enabling nucleophilic substitutions and radical-mediated transformations .
Synthesis and Preparation
Diazotization of 4-Chloroaniline
The primary synthesis route involves diazotization of 4-chloroaniline under acidic conditions :
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Reaction Setup: 4-Chloroaniline is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C.
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Nitrosation: Sodium nitrite (NaNO₂) is added gradually to generate nitrous acid (HNO₂), which converts the amine group to a diazonium ion .
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Isolation: The product precipitates as a crystalline solid and is filtered under cold conditions .
Key Reaction Parameters:
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Temperature: 0–5°C to prevent decomposition.
Continuous Flow Synthesis
Recent advances highlight solvent-free synthesis in screw reactors, reducing reaction times to 24 seconds while maintaining yields >75% . This method enhances scalability for industrial applications .
Chemical Reactivity and Applications
Sandmeyer Reactions
4-Chlorobenzenediazonium chloride participates in Sandmeyer reactions to form aryl halides. For example, treatment with Cu(I) salts yields 4-chlorobromobenzene or 4-chloroiodobenzene :
(X = Br, I) .
Gomberg-Bachmann Coupling
In the presence of TiCl₃, the compound undergoes radical-mediated coupling with aromatic amines to synthesize biphenyl derivatives (e.g., 4′-chlorobiphenyl-2,5-diamine) . This reaction is critical for producing polyaromatic hydrocarbons used in materials science .
Functionalization of Carbon Nanotubes
The diazonium group covalently bonds to carbon nanotubes (CNTs), enhancing their dispersibility in polymers. A 2025 study demonstrated that grinding CNTs with 4-chlorobenzenediazonium chloride in ionic liquids achieves uniform functionalization.
Industrial and Environmental Applications
Denitrification of Waste Gases
4-Chlorobenzenediazonium chloride scrubs nitrogen dioxide (NO₂) from industrial emissions via diazo-coupling, converting NO₂ into non-volatile azo compounds . Pilot studies achieved >90% NO₂ removal efficiency .
Dye Manufacturing
The compound serves as a precursor for azo dyes (e.g., C.I. Acid Red 114), leveraging its ability to form stable chromophores .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C in amber glass vials |
| Light Sensitivity | Store in darkness |
| Decomposition Products | N₂ gas, HCl, chlorinated aromatics |
Decomposition above 10°C necessitates strict temperature control during transport .
Recent Advances and Future Directions
Electrochemical Applications
A 2024 study utilized 4-chlorobenzenediazonium chloride for electrografting onto gold surfaces, creating self-assembled monolayers (SAMs) for biosensors. The process involves two single-electron transfers:
The aryl radical (Ar·) bonds to the electrode surface, enabling precise functionalization.
Green Chemistry Innovations
Water-based diazotization protocols reduce organic solvent use by 70%, aligning with sustainable chemistry goals .
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